molecular formula C21H19F6N3O3S B11470600 Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate

Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate

Cat. No.: B11470600
M. Wt: 507.5 g/mol
InChI Key: OYKGXOQCPBIROO-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the trifluoromethyl and cyano groups. Common reagents used in these reactions include ethyl cyanoacetate, trifluoromethylbenzene, and various amines. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl and cyano groups can enhance its binding affinity and selectivity for these targets, leading to modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate is unique due to its combination of a trifluoromethyl group, a cyano group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H19F6N3O3S

Molecular Weight

507.5 g/mol

IUPAC Name

ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoro-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate

InChI

InChI=1S/C21H19F6N3O3S/c1-4-14-11(3)34-17(15(14)10-28)30-19(21(25,26)27,18(32)33-5-2)29-16(31)12-7-6-8-13(9-12)20(22,23)24/h6-9,30H,4-5H2,1-3H3,(H,29,31)

InChI Key

OYKGXOQCPBIROO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

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